Home > Products > Screening Compounds P26526 > 2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide
2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide -

2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide

Catalog Number: EVT-4375571
CAS Number:
Molecular Formula: C21H29N3O2
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a 1,2,4-oxadiazole ring substituted at the 5-position with a complex vinyloxyphenyl moiety. It was synthesized through a reaction between methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl acetate and N,N-dimethylformamide dimethyl acetal []. Crystal structure analysis revealed intramolecular C—H⋯O and C—H⋯N hydrogen bonds alongside intermolecular C—H⋯π interactions [].

Compound Description: This compound incorporates a 1,2,4-triazole ring fused with a thiadiazine system and further substituted with a p-tolyl sydnone moiety. A notable structural feature is the presence of an isopropyl-methylphenoxymethyl substituent []. The crystal structure exhibits intramolecular C—H⋯O hydrogen bonding and intermolecular C—H⋯N hydrogen bonds contributing to the crystal packing [].

Compound Description: This compound, identified through a virtual screening study, demonstrated inhibitory activity against HIV-1 replication []. Its mechanism of action involves binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein [].

Compound Description: This compound, identified alongside compound 14, exhibits potent anti-HIV-1 activity by targeting the PI(4,5)P2 binding site of the HIV-1 MA protein []. It competes with PI(4,5)P2 for MA binding, ultimately hindering viral production [].

Compound Description: This compound represents another hit from the virtual screening effort targeting the HIV-1 MA protein []. Its structural features include a 1,2,4-oxadiazole ring with a substituted phenyl ring at the 3-position and a piperazine moiety linked to the 5-position through a methylene bridge [].

Compound Description: This compound, identified from the same virtual screening study, showed activity against HIV-1 []. Its structure features an imidazothiazole ring system linked to an acetamide group, which is further substituted with a piperidinylsulfonylphenyl moiety [].

Compound Description: This compound acts as a potent and selective antagonist of the CCR5 receptor, exhibiting significant antiviral effects against HIV-1 []. It displays a unique mechanism of action, effectively blocking the binding of chemokine MIP-1α while having minimal impact on RANTES binding, despite inhibiting the functional response to RANTES activation []. This selectivity and functional distinction suggest a complex interaction with the CCR5 receptor and highlight its potential as a therapeutic lead for HIV-1 infection.

Compound Description: This compound acts as a non-competitive allosteric antagonist of the CCR5 receptor []. It effectively blocks the binding of chemokines, including MIP-1α and RANTES, to CCR5, suggesting a broader mechanism of action compared to compound 873140 [].

Compound Description: This compound is another non-competitive allosteric antagonist of the CCR5 receptor, similar in its action to Sch-C, blocking the binding of both MIP-1α and RANTES [].

Compound Description: This compound exhibits non-competitive allosteric antagonism of the CCR5 receptor, blocking both MIP-1α and RANTES binding [].

Compound Description: This compound is a non-competitive allosteric antagonist of the CCR5 receptor [].

Compound Description: This compound displayed promising antimicrobial activity, outperforming the reference drug Streptomycin in agar well diffusion assays []. Docking studies indicated a strong binding affinity to the active site of tRNA (guanine37-N1)-methyltransferase (TrmD), a potential target for novel antibiotic development [].

Compound Description: This compound serves as a key intermediate in synthesizing a series of N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides, which were evaluated for their antimicrobial activity [].

Compound Description: This compound serves as a key building block for synthesizing a series of N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides, which were subsequently tested for antimicrobial activity [].

Compound Description: This 5-nitrofuran derivative induced a high incidence of tumors in multiple tissues in rats []. The study highlights the potential carcinogenicity of this compound and its structural class.

Compound Description: This compound belongs to a series of anthranilic diamide analogs containing 1,2,4-oxadiazole rings. These compounds were evaluated for their insecticidal activity against Plutella xylostella and Spodoptera exigua []. Compound 18, specifically, was characterized using X-ray diffraction crystallography [].

Compound Description: This compound, part of the same series as compound 18, exhibited notable larvicidal activity against Plutella xylostella (71.43% activity at 0.4 μg/mL) and moderate activity against Spodoptera exigua (33.33% activity at 1 μg/mL) [].

Compound Description: This compound exhibited potent antioxidant activity, surpassing ascorbic acid in its ability to scavenge DPPH radicals [].

Compound Description: This compound exhibited potent antioxidant activity, demonstrating higher efficacy than ascorbic acid in scavenging DPPH radicals and in the reducing power assay [].

Compound Description: This compound serves as a crucial intermediate in synthesizing various coumarin derivatives, including Schiff's bases, hydrazides, thiosemicarbazides, and heterocyclic-fused coumarins []. These derivatives were synthesized and evaluated for their potential antimicrobial activities.

Compound Description: This compound is the active ingredient in an amorphous, bioavailable capsule formulation designed for enhanced drug delivery []. The capsule also contains polyethylene glycol (PEG), vitamin E polyethylene glycol succinate, and either polyvinyl pyrrolidone (PVP) or copovidone (PVP-polyvinyl acetate), with or without citric acid, to improve the compound's bioavailability [].

Compound Description: This compound represents an optimized CCK2 receptor antagonist, displaying nanomolar affinity for recombinant human CCK2 receptors and high selectivity over CCK1 receptors []. It effectively inhibits pentagastrin-stimulated gastric acid secretion in vivo, demonstrating its potential as a therapeutic agent for gastric acid-related disorders [].

Compound Description: This compound serves as one of the active ingredients in a herbicidal composition, specifically targeting weed control in agricultural settings [].

Compound Description: This compound is another active ingredient in the herbicidal composition alongside Flufenacet, contributing to its weed control efficacy [].

Properties

Product Name

2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide

IUPAC Name

2-cyclohexyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C21H29N3O2/c1-15(2)24(20(25)13-17-9-5-4-6-10-17)14-19-22-21(23-26-19)18-11-7-8-16(3)12-18/h7-8,11-12,15,17H,4-6,9-10,13-14H2,1-3H3

InChI Key

KTEHGBBUNMLIFH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)CC3CCCCC3

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)CC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.